
3-Nitro-1-tetradecyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Nitro-1-tetradecyl-1H-pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . The compound “3-Nitro-1-tetradecyl-1H-pyrazole” has a molecular formula of C17H31N3O2 .
Synthesis Analysis
The synthesis of pyrazole derivatives is a significant area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system have been used for the synthesis of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of “3-Nitro-1-tetradecyl-1H-pyrazole” consists of a pyrazole ring bound to a tetradecyl chain . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This tautomerism can lead to changes in structure, which translates into changes in properties .
Scientific Research Applications
Synthesis and Reactivity in Energetic Materials
Pyrazoles, including nitropyrazoles, are important in synthesizing energetic materials with applications in explosives. Research has shown that nitropyrazoles like 3,4-dinitro pyrazole and 1-methyl-3,4,5-trinitropyrazole have energy higher than TNT and are used in studying the synthesis and performance of such materials (Old Jun-lin, 2014).
Role in Organic Synthesis and Pharmaceutical Industry
Nitrosopyrazoles, a related group, demonstrate high reactivity and biological activity, making them significant in pharmaceuticals and chemistry. Their interaction with diene hydrocarbons has been studied, leading to the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones with potential biological activities (Darya S. Volkova et al., 2021).
Advancements in Energetic Salts Synthesis
Recent studies have focused on synthesizing novel energetic compounds like 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid and its energetic salts. These compounds showcase low sensitivity and high thermal stability, which are crucial properties for energetic materials (Yue Zheng et al., 2020).
Catalysis in Synthesis of Pyrazoles
Nitro-substituted compounds, including nitropyrazoles, are used in catalyzed synthesis processes. An example is the copper-catalyzed synthesis of tetrasubstituted pyrroles/pyrazoles from nitro-substituted 1,3-enynes, demonstrating the versatility of nitropyrazoles in organic synthesis (G. Bharathiraja et al., 2015).
Application in High-Energy Density Materials
Studies on 3,4,5-trinitro-1H-pyrazole and its derivatives have shown their potential as high-energy density materials. These studies include examining their geometric and electronic structures, detonation properties, and comparison with known explosives like RDX and HMX (P. Ravi et al., 2010).
Mechanism of Action
Target of Action
Pyrazole compounds are known for their diverse pharmacological effects, including potent antimicrobial and antimalarial activities . They have been shown to interact with various targets, such as the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Mode of Action
aureus topoisomerase IV enzyme . These interactions can lead to changes in the activity of the target, potentially inhibiting its function.
Biochemical Pathways
For example, they have been shown to inhibit the activity of the topoisomerase IV enzyme, which plays a crucial role in bacterial DNA replication .
Result of Action
Pyrazole compounds have been shown to possess antimicrobial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in their activity.
properties
IUPAC Name |
3-nitro-1-tetradecylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17(18-19)20(21)22/h14,16H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHFRTWLZFPASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-tetradecyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

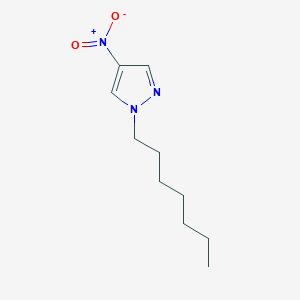
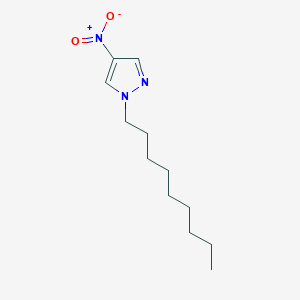

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
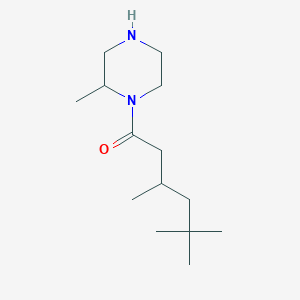
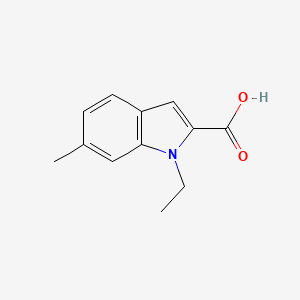
![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)
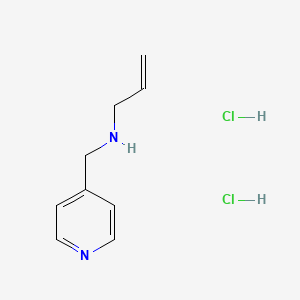
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)
amine](/img/structure/B6362497.png)
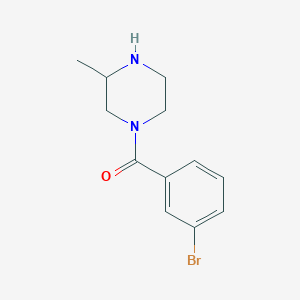
![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)